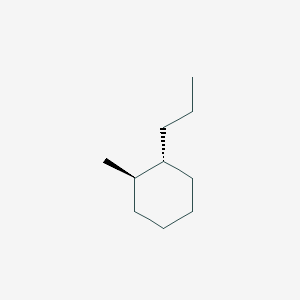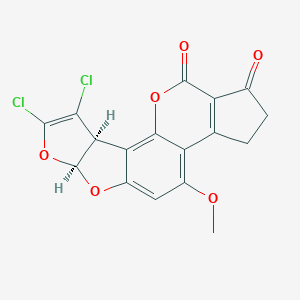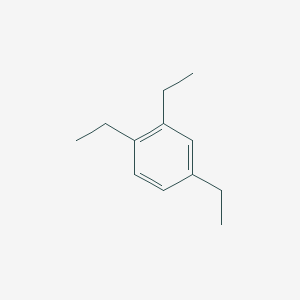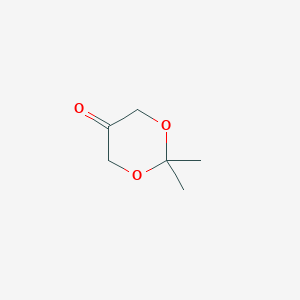
2,2-Dimethyl-1,3-dioxan-5-one
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound with intriguing properties that make it a subject of extensive research, especially in organic synthesis. Its unique structure allows it to participate in various chemical reactions, serving as a precursor for the synthesis of complex molecular structures.
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one involves the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate, yielding derivatives of Meldrum’s Acid. This process highlights its potential for creating complex organic molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,3-dioxan-5-one derivatives has been determined through crystal structure analysis, revealing a betaine nature consisting of two distorted ring fragments. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).
Chemical Reactions and Properties
The compound undergoes organocatalytic asymmetric Michael addition to nitro alkenes using proline-based catalysts, demonstrating its utility in the synthesis of polyfunctional nitro ketones with significant enantiomeric excess, showcasing its versatility in organic synthesis (Enders & Chow, 2006).
Physical Properties Analysis
The physical properties, including crystal structure and conformational stability of 2,2-Dimethyl-1,3-dioxan-5-one derivatives, have been extensively studied. These investigations provide insights into the steric and electronic factors influencing the compound's behavior in various chemical contexts (Khazhiev et al., 2021).
Chemical Properties Analysis
The chemical properties of 2,2-Dimethyl-1,3-dioxan-5-one, including its reactivity in various synthetic routes, have been explored through different reactions, such as the Claisen-Schmidt reactions, highlighting its utility as a precursor for accessing carbohydrate structures (Poursharifi et al., 2019). Additionally, its participation in hydrogenation reactions and the synthesis of novel compounds underscores its versatility and potential for creating diverse organic molecules (Krapivin et al., 1989).
Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of 2,2-dimethyl-[1,3]dioxan-5-ol
- Summary of the Application : 2,2-Dimethyl-1,3-dioxan-5-one is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol .
- Methods of Application : The compound is reduced with lithium aluminum hydride to prepare 2,2-dimethyl-[1,3]dioxan-5-ol .
- Results or Outcomes : The result of this reaction is the formation of 2,2-dimethyl-[1,3]dioxan-5-ol .
Application 2: Annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals
- Summary of the Application : 2,2-Dimethyl-1,3-dioxan-5-one is also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .
- Methods of Application : The specific methods of application for this use are not provided in the source .
- Results or Outcomes : The outcome of this application is the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .
Application 3: Claisen-Schmidt Reactions
- Summary of the Application : 2,2-Dimethyl-1,3-dioxan-5-one is used in Claisen-Schmidt reactions .
- Methods of Application : In this method, 1,3-dioxan-5-one derivatives are synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst. In the same pot, derivatives are reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .
- Results or Outcomes : The outcome of this application is the synthesis of several carbohydrate structures and related compounds through one-step aldol reactions .
Application 4: Production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane
- Summary of the Application : 2,2-Dimethyl-1,3-dioxan-5-one is used in the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .
- Methods of Application : The activated carbons prepared from corncob have been used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), oxygenated additives to fuel .
- Results or Outcomes : The outcome of this application is the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQDNDZFGFMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369767 | |
| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxan-5-one | |
CAS RN |
74181-34-3 | |
| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

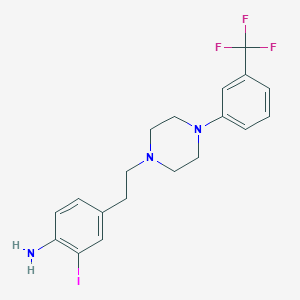
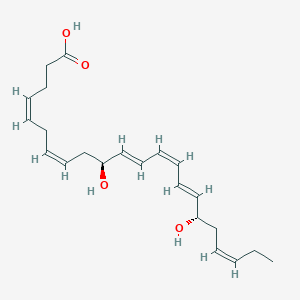
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

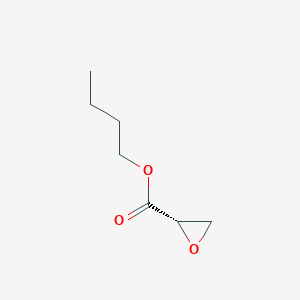
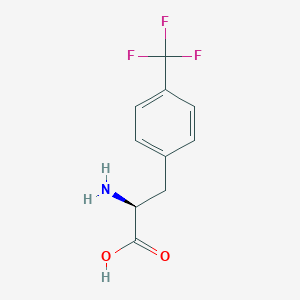
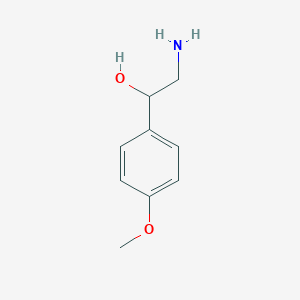

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
